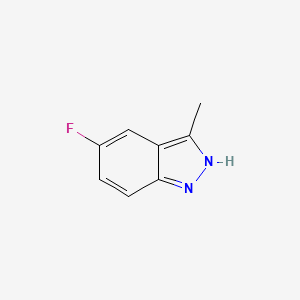
5-Fluoro-3-methyl-1H-indazole
Übersicht
Beschreibung
5-Fluoro-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7FN2 . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H7FN2 . The molecular weight of this compound is 150.16 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles, including this compound, have been studied . These reactions involve the use of transition metal catalysts, reductive cyclization reactions, and the synthesis of 2H-indazoles via the formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight of this compound is 150.16 . More specific physical and chemical properties such as melting point, boiling point, and others are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Metabolic Profiling and Pharmacological Activities
Metabolite Profiling : 5-Fluoro analogs like 5-Fluoro-AB-PINACA show distinct metabolite profiles compared to non-fluoropentylindole/indazole synthetic cannabinoids. These metabolites are primarily hydroxylated and oxidized forms, crucial for understanding the drug's metabolism and potential therapeutic applications (Wohlfarth et al., 2015).
Antitumor Activity : Certain compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 5-fluoro-3-methyl-1H-indazole derivatives, exhibit antitumor properties by inhibiting the proliferation of cancer cell lines (Hao et al., 2017).
Enzyme Inhibition
- Lactoperoxidase Inhibition : Indazole derivatives, including 5-fluoro-1H-indazole, have been shown to inhibit lactoperoxidase (LPO), an enzyme with antimicrobial properties. Understanding this inhibition can be significant for both medical and industrial applications (Köksal & Alım, 2018).
Fluorophore Development
- Development of Biheteroaryl Fluorophores : Research on the palladium-catalyzed oxidative C-H/C-H cross-coupling of 2H-indazoles, including 5-fluoro derivatives, has led to the creation of Indazo-Fluors. These fluorophores exhibit tunable emissions and are used in near-infrared (NIR) probes for biological imaging, like mitochondrial tracking (Cheng et al., 2016).
Synthetic Chemistry and Spectroscopic Characterization
- Synthesis and Characterization : Studies on the synthesis and spectroscopic characterization of this compound derivatives contribute to the broader field of medicinal chemistry, offering insights into the chemical properties and potential applications of these compounds (Balaraju et al., 2019).
Antibacterial Activity
- Antibacterial Properties : Research on new heterocyclic systems like isoxazolo[4,3-e]indazole, derived from this compound, has explored their antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating potential pharmaceutical applications (Ghaemi & Pordel, 2016).
Safety and Hazards
Safety data sheets suggest that 5-Fluoro-3-methyl-1H-indazole may be harmful if swallowed and may cause skin and eye irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound .
Wirkmechanismus
Target of Action
5-Fluoro-3-methyl-1H-indazole, like many indazole derivatives, has been found to bind with high affinity to multiple receptors . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
For instance, some indazole derivatives can inhibit the activity of kinases, leading to the disruption of cell cycle progression and potentially inducing cell death .
Biochemical Pathways
Given the known targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation . The downstream effects of these disruptions could include cell cycle arrest and apoptosis, among others.
Result of Action
Given the known effects of indazole derivatives on their targets, it can be inferred that this compound may induce changes such as cell cycle arrest and apoptosis . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .
Biochemische Analyse
Biochemical Properties
5-Fluoro-3-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to specific receptors, modulating their activity and leading to various downstream effects .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, it affects the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing their phosphorylation activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which can further influence its biological activity and toxicity .
Eigenschaften
IUPAC Name |
5-fluoro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPWDQJKOCVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669185 | |
| Record name | 5-Fluoro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945265-03-2 | |
| Record name | 5-Fluoro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1390132.png)

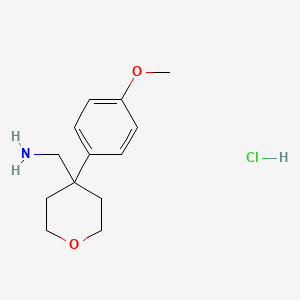
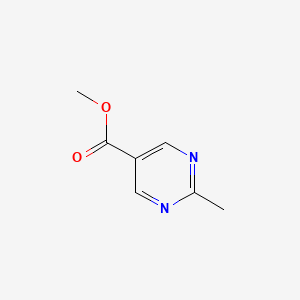
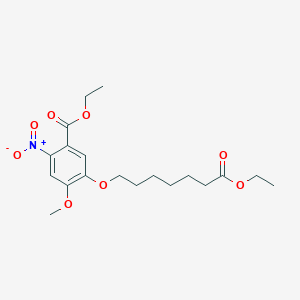
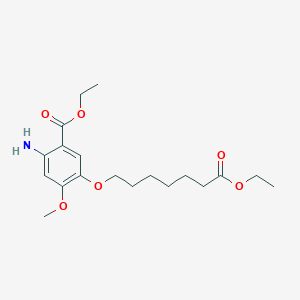

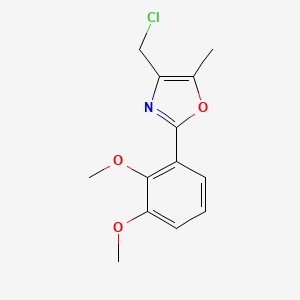
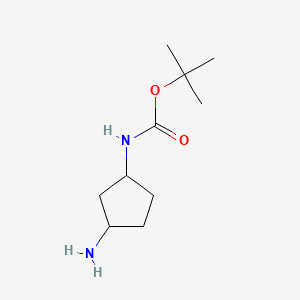
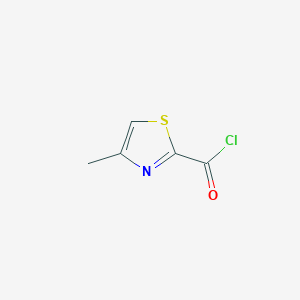
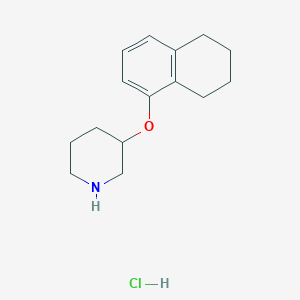
![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)